REACTION_CXSMILES
|
[CH:1]1([NH:4][C:5]2[C:6]([NH2:11])=[N:7][CH:8]=[CH:9][CH:10]=2)[CH2:3][CH2:2]1.[C:12](N1C=CN=C1)(N1C=CN=C1)=[O:13]>O1CCOCC1.CCOC(C)=O>[CH:1]1([N:4]2[C:5]3[C:6](=[N:7][CH:8]=[CH:9][CH:10]=3)[NH:11][C:12]2=[O:13])[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)NC=1C(=NC=CC1)N
|
Name
|
|
Quantity
|
1.63 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
13.41 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
purified (0-100% EtOAc/hexane, 25G biotage column)
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Type
|
CUSTOM
|
Details
|
to afford product that
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)N1C(NC2=NC=CC=C21)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |